

A Technical Guide to the Spectroscopic Profile of 4-(Ethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Ethylamino)-3-nitrobenzoic acid

Cat. No.: B1608762

[Get Quote](#)

Introduction

4-(Ethylamino)-3-nitrobenzoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a benzoic acid moiety, a secondary amine, and a nitro group, provides a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates.^{[1][2]} A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and further chemical transformations.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for **4-(Ethylamino)-3-nitrobenzoic acid**, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopy and comparative analysis with structurally related molecules.^{[3][4]}

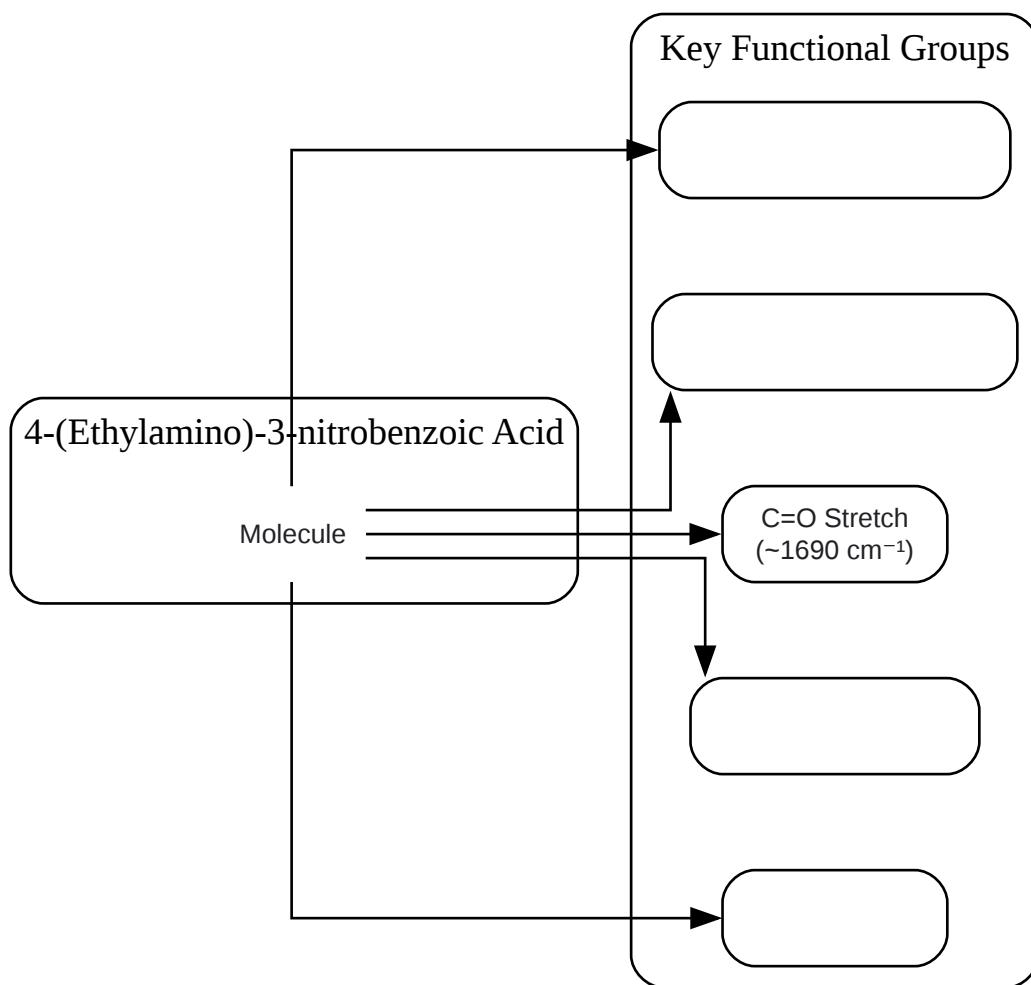
Molecular Structure and Key Features

The molecular structure of **4-(Ethylamino)-3-nitrobenzoic acid** ($C_9H_{10}N_2O_4$, Molar Mass: 210.19 g/mol) is presented below.^{[5][6]} Key structural features that dictate its spectroscopic behavior include the aromatic ring, the carboxylic acid group, the secondary ethylamino group, and the electron-withdrawing nitro group. X-ray crystallography studies have confirmed an intramolecular N—H···O hydrogen bond, which influences the conformation and electronic environment of the molecule.^{[2][7]}

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **4-(Ethylamino)-3-nitrobenzoic acid** is expected to exhibit characteristic absorption bands corresponding to its constituent groups. The interpretation of these bands is based on established correlation tables and comparison with similar aromatic nitro compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy


A small amount of the solid sample is placed directly on the diamond crystal of an ATR accessory.[\[4\]](#) The spectrum is typically recorded over a range of $4000\text{-}650\text{ cm}^{-1}$ with a spectral resolution of 4 cm^{-1} and an accumulation of 32 scans to ensure a high signal-to-noise ratio.[\[11\]](#)

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale and Causality
~3350-3310	Medium, Sharp	N-H Stretch	Characteristic of a secondary aromatic amine. The position is influenced by intramolecular hydrogen bonding with the adjacent nitro group. [8] [12]
~3100-2500	Broad	O-H Stretch (Carboxylic Acid)	The broadness is due to intermolecular hydrogen bonding between carboxylic acid dimers.
~3100-3000	Medium	Aromatic C-H Stretch	Typical for C-H bonds on a benzene ring.
~2980-2850	Medium	Aliphatic C-H Stretch	Asymmetric and symmetric stretching of the CH ₃ and CH ₂ groups of the ethyl substituent.
~1700-1680	Strong, Sharp	C=O Stretch (Carboxylic Acid)	The carbonyl stretch of the carboxylic acid, potentially shifted to a lower frequency due to conjugation with the aromatic ring and hydrogen bonding. [11]
~1620-1600	Medium	N-H Bend	Bending vibration of the secondary amine. [8]

~1580, ~1475	Medium-Strong	Aromatic C=C Stretch	Skeletal vibrations of the benzene ring.
~1530-1500	Strong	Asymmetric NO ₂ Stretch	One of the two characteristic strong absorptions for a nitro group.[9][10]
~1350-1330	Strong	Symmetric NO ₂ Stretch	The second characteristic strong absorption for a nitro group.[9][10]
~1300-1200	Strong	C-O Stretch (Carboxylic Acid)	Stretching vibration of the carbon-oxygen single bond of the carboxylic acid.
~1280-1250	Strong	Aromatic C-N Stretch	Characteristic stretching vibration for an aromatic amine.[8]
~920	Broad, Medium	O-H Bend (out-of-plane)	Characteristic of hydrogen-bonded carboxylic acid dimers.

Visualization of Key IR Vibrational Modes

[Click to download full resolution via product page](#)

Caption: Key IR vibrational modes for **4-(Ethylamino)-3-nitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

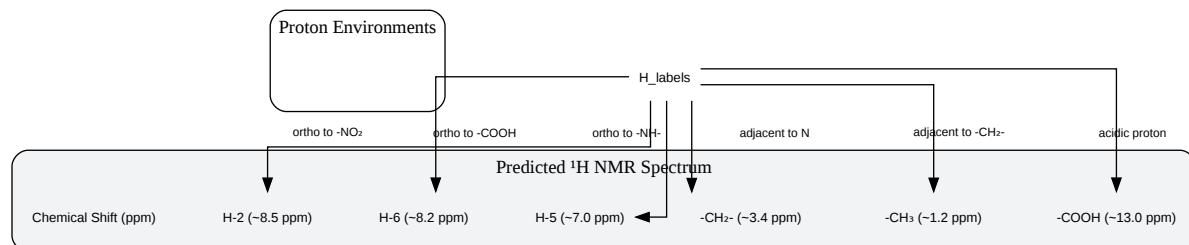
Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

The sample is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.^[13] Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.^[14] Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[14]

Predicted ^1H NMR Spectral Data (in DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Causality
~13.0	Singlet (broad)	1H	COOH	The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift.
~8.5	Doublet	1H	H-2	This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and shifted downfield. It will be split by H-6.
~8.2	Doublet of Doublets	1H	H-6	This proton is ortho to the carboxylic acid group and meta to the nitro group. It will be split by both H-5 and H-2.
~7.0	Doublet	1H	H-5	This proton is ortho to the electron-donating ethylamino group, which shields it, causing an upfield shift compared to the


				other aromatic protons. It will be split by H-6.
~3.4	Quartet	2H	-CH ₂ -	The methylene protons of the ethyl group are adjacent to the nitrogen atom. They will be split into a quartet by the neighboring methyl protons.
~1.2	Triplet	3H	-CH ₃	The methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale and Causality
~167	C=O	The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
~150	C-4	This carbon is directly attached to the nitrogen of the electron-donating amino group, causing a significant downfield shift.
~140	C-3	The carbon atom bearing the electron-withdrawing nitro group is expected to be deshielded.
~135	C-2	This carbon is adjacent to the nitro group and will be deshielded.
~130	C-6	Aromatic carbon.
~120	C-1	The carbon attached to the carboxylic acid group.
~115	C-5	This carbon is shielded by the ortho amino group.
~45	-CH ₂ -	The methylene carbon of the ethyl group.
~14	-CH ₃	The methyl carbon of the ethyl group.

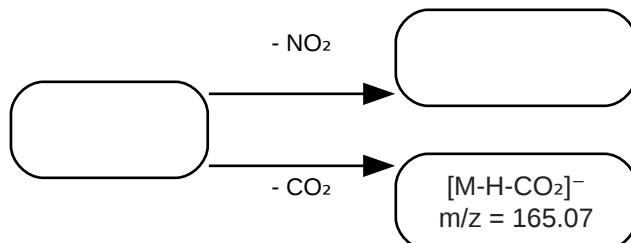
Visualization of ^1H NMR Assignments

[Click to download full resolution via product page](#)

Caption: Predicted ^1H NMR chemical shifts for **4-(Ethylamino)-3-nitrobenzoic acid**.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For nitrobenzoic acids, electrospray ionization (ESI) in negative ion mode is often employed.[15][16]


Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The sample is dissolved in a suitable solvent like methanol or acetonitrile and injected into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[16] Data is collected in negative ion mode.

Predicted Mass Spectral Data (ESI Negative Ion Mode)

m/z	Ion	Rationale and Causality
209.05	$[\text{M}-\text{H}]^-$	The deprotonated molecule, representing the molecular ion. This is typically the base peak in ESI negative mode for carboxylic acids.[16]
163.06	$[\text{M}-\text{H}-\text{NO}_2]^-$	Loss of the nitro group (46 Da) from the molecular ion.
165.07	$[\text{M}-\text{H}-\text{CO}_2]^-$	Decarboxylation, the loss of carbon dioxide (44 Da), is a common fragmentation pathway for benzoic acids.[15]

Visualization of Mass Spectrometry Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Predicted ESI(-) mass spectrometry fragmentation of **4-(Ethylamino)-3-nitrobenzoic acid**.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the identification and characterization of **4-(Ethylamino)-3-nitrobenzoic acid**. The interplay of the ethylamino, nitro, and carboxylic acid functional groups results in a unique spectroscopic fingerprint. This guide serves as a valuable resource for researchers, enabling confident

structural verification and facilitating the advancement of scientific endeavors that utilize this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Ethylamino)-3-nitrobenzoic acid | 2788-74-1 | CAA78874 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. scribd.com [scribd.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 4-(Ethylamino)-3-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1608762#spectroscopic-data-for-4-ethylamino-3-nitrobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com